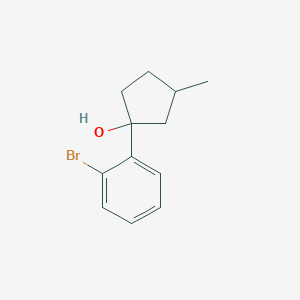
1-(2-Bromophenyl)-3-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol typically involves the following steps:
Cyclopentanone Formation: The brominated phenyl compound is then reacted with cyclopentanone under basic conditions to form the cyclopentanol structure. This step may involve the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent cyclization reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products:
Oxidation: Formation of 1-(2-Bromophenyl)-3-methylcyclopentanone
Reduction: Formation of 1-(2-Phenyl)-3-methylcyclopentan-1-ol
Substitution: Formation of 1-(2-Azidophenyl)-3-methylcyclopentan-1-ol or 1-(2-Methoxyphenyl)-3-methylcyclopentan-1-ol
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol involves its interaction with molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a chlorine atom instead of bromine.
1-(2-Fluorophenyl)-3-methylcyclopentan-1-ol: Similar structure with a fluorine atom instead of bromine.
1-(2-Iodophenyl)-3-methylcyclopentan-1-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(2-Bromophenyl)-3-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Eigenschaften
Molekularformel |
C12H15BrO |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-9-6-7-12(14,8-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
InChI-Schlüssel |
CIUAYVJAYTUMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)(C2=CC=CC=C2Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



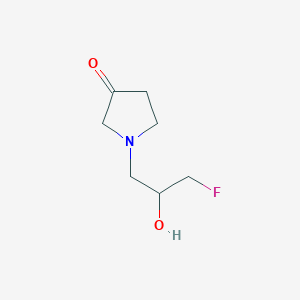
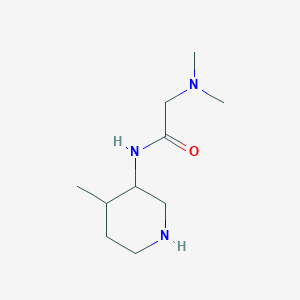
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
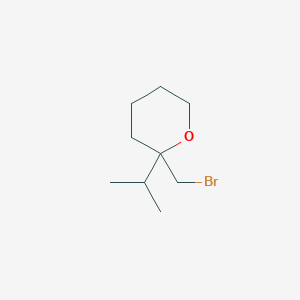
![Bicyclo[2.2.2]octane-2-sulfonyl chloride](/img/structure/B13220469.png)
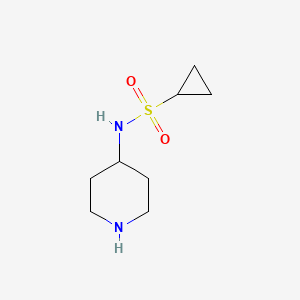
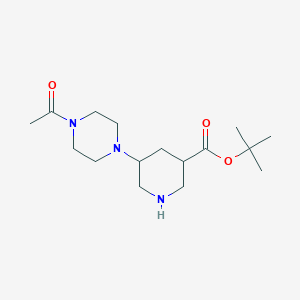
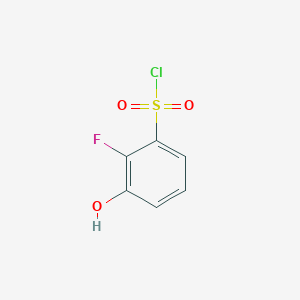

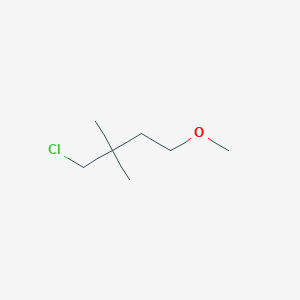

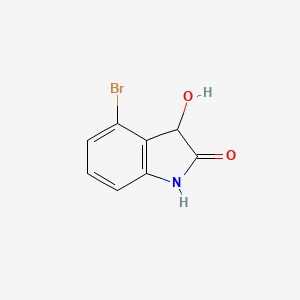
![Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13220505.png)
